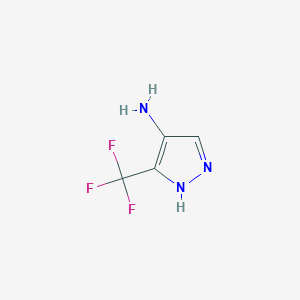

3-(Trifluoromethyl)-1H-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Trifluoromethyl)-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a pyrazole ring and a trifluoromethyl group. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals.

Scientific Research Applications

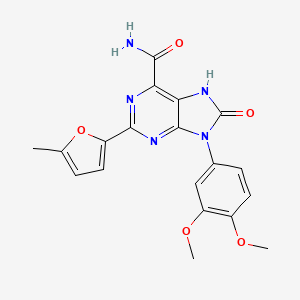

- Researchers have explored the antifungal potential of trifluoromethyl pyrimidine derivatives containing an amide moiety. These compounds were evaluated against several fungal strains, including Botryosphaeria dothidea, Phompsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum. Some of these derivatives exhibited good in vitro antifungal activities .

- The same trifluoromethyl pyrimidine derivatives were also tested for insecticidal properties. While their activity against Mythimna separata and Spodoptera frugiperda was moderate, it was lower than that of chlorantraniliprole, a known insecticide .

- The synthesized trifluoromethyl pyrimidine derivatives demonstrated certain anticancer activities against cancer cell lines such as PC3, K562, Hela, and A549. Although their potency was lower than that of doxorubicin, this finding highlights their potential as novel anticancer agents .

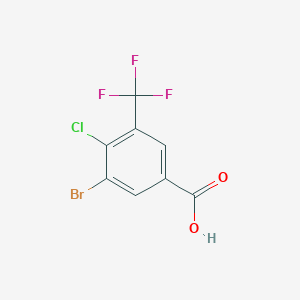

- The trifluoromethyl group in various compounds has attracted attention in organic chemistry. It has been successfully utilized in C–F bond activation, including anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .

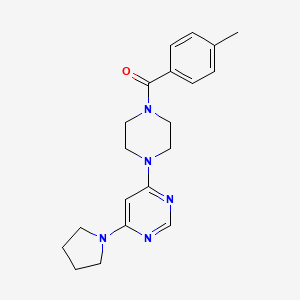

- Trifluoromethyl groups have been explored in the modification of sucrose at the 1’-position. This research contributes to our understanding of the chemical properties and potential applications of these groups .

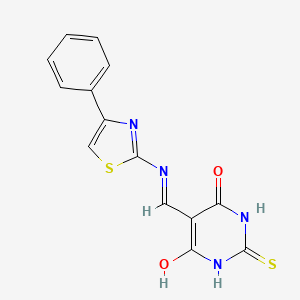

- In the context of medical research, the trifluoromethyl group has been implicated in the development of CGRP receptor antagonists. These compounds may have implications for pain management and neurological disorders .

Antifungal Properties

Insecticidal Activities

Anticancer Effects

C–F Bond Activation

Modification of Sucrose 1’-Position

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

Mechanism of Action

Mode of Action

It is known that the trifluoromethyl group in organic compounds can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that 3-(Trifluoromethyl)-1H-pyrazol-4-amine may interact with its targets in a similar manner.

Biochemical Pathways

It is known that trifluoromethylated compounds can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

It is known that trifluoromethylated compounds generally exhibit improved metabolic stability, which could potentially enhance the bioavailability of 3-(trifluoromethyl)-1h-pyrazol-4-amine .

Result of Action

It is known that trifluoromethylated compounds can have various effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethyl)-1H-pyrazol-4-amine. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution. Similarly, the presence of other compounds can affect the metabolism of 3-(Trifluoromethyl)-1H-pyrazol-4-amine, potentially leading to drug-drug interactions .

properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c5-4(6,7)3-2(8)1-9-10-3/h1H,8H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUICMNHYJPXUBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)-1H-pyrazol-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509315.png)

![2-Bromo-4-fluorobenzo[d]oxazole](/img/structure/B2509317.png)

![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)

![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)